5-Oxo-7-octenoic acid
Description
5-Oxo-7-octenoic acid (C₈H₁₂O₃; molecular weight: 157.08599 g/mol) is a medium-chain unsaturated dicarboxylic acid derivative characterized by a ketone group at the 5th carbon and a double bond at the 7th position . Its IUPAC name is 5-oxo-7-octenoic acid, and its SMILES representation is OC(=O)CCC(=O)C=CC, reflecting its linear structure with one hydrogen bond donor and three acceptors . Key physicochemical properties include a logP value of 1.39 (indicating moderate lipophilicity), a topological polar surface area of 54.37 Ų, and six rotatable bonds, suggesting conformational flexibility .
It is also linked to epigenetic regulation, particularly DNA methylation at LINE-1 and H19 loci, which may reflect its role in fatty acid oxidation pathways .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-oxooct-7-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-4-7(9)5-3-6-8(10)11/h2H,1,3-6H2,(H,10,11) |
InChI Key |
HWLHBDCASWFKNP-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)CCCC(=O)O |
Canonical SMILES |
C=CCC(=O)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 5-oxo-7-octenoic acid but exhibit distinct biological and physicochemical properties:
Key Differences and Implications
Amino-substituted oxo acids (e.g., 5-amino-4-oxopentanoic acid) exhibit divergent roles, such as involvement in heme synthesis, due to their nitrogen-containing functional groups .
Epigenetic Associations: Unlike other dicarboxylic acids (e.g., FA 17:3 DiC), 5-oxo-7-octenoic acid uniquely correlates with reduced adiposity and sex-specific DNA methylation patterns, suggesting a specialized metabolic role .
Physical Properties: The lower logP of 5-oxo-7-octenoic acid compared to phenyl-substituted analogs (e.g., 4-oxo-5-phenylpentanoic acid) implies better aqueous solubility, which may influence its bioavailability and distribution in biological systems .
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxo-7-octenoic acid, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as oxidation of precursor alkenes or ketonization of appropriate carboxylic acids. For example, analogues like 7-oxo substituted compounds are synthesized via Michael addition or catalytic oxidation, starting from substituted benzoates . Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm backbone structure and functional groups (e.g., keto and enoic moieties) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Chromatography (HPLC/GC) : To assess purity and isolate intermediates .
Q. How should researchers design experiments to assess the stability of 5-Oxo-7-octenoic acid under varying physiological conditions?
- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 2–8, 37°C) using buffered solutions. Monitor degradation via:
- High-Performance Liquid Chromatography (HPLC) : Quantify intact compound over time .
- Spectrophotometry : Track absorbance changes indicative of structural breakdown .
- Mass Spectrometry : Identify degradation byproducts . Include controls for temperature and light exposure to isolate degradation pathways .
Q. Which spectroscopic methods are most effective for characterizing the keto and enoic functional groups in 5-Oxo-7-octenoic acid?
- Methodological Answer :
- FTIR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and conjugated double bonds (C=C, ~1600 cm⁻¹) .
- ¹³C NMR : Distinguishes keto (δ ~200–220 ppm) and enoic (δ ~120–140 ppm) carbons .
- UV-Vis Spectroscopy : Detects π→π* transitions in conjugated systems (e.g., enoic acid groups) .
Advanced Research Questions
Q. What conflicting data exist regarding the bioactivity of 5-Oxo-7-octenoic acid derivatives, and how can researchers reconcile these discrepancies?
- Methodological Answer : Studies on 7-oxo analogues (e.g., 5-DATHF) report inactivity in leukemia cell lines (IC₅₀ >20 µg/mL), attributed to electronic repulsion between the 7-oxo group and receptor residues like Arg90 . Conversely, glutathione adducts (e.g., FOG7) exhibit potent chemotactic activity without calcium signaling . To resolve contradictions:
- Conduct comparative structure-activity relationship (SAR) studies to isolate functional groups responsible for bioactivity.
- Use molecular docking simulations to model receptor interactions and identify steric/electronic clashes .
- Validate hypotheses via site-directed mutagenesis of putative receptor targets .
Q. What molecular modeling approaches are recommended to investigate the interaction between 5-Oxo-7-octenoic acid and potential cellular receptors?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities and poses within receptor active sites (e.g., G-protein-coupled receptors implicated in chemotaxis) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in physiological conditions (e.g., lipid bilayers) to assess stability and conformational changes .
- Quantum Mechanical (QM) Calculations : Evaluate electronic interactions (e.g., charge transfer) between the keto group and receptor residues .
Q. How can researchers optimize the synthesis of 5-Oxo-7-octenoic acid to improve yield while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for selective oxidation of precursors .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics and reduce side reactions .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) to resolve enantiomers during purification .
Q. What in vitro assays are most suitable for evaluating the pro-inflammatory or anti-inflammatory potential of 5-Oxo-7-octenoic acid?
- Methodological Answer :
- Chemotaxis Assays : Measure granulocyte migration using Boyden chambers, as demonstrated for FOG7 .
- Cytokine Profiling : Quantify IL-6, TNF-α, or IL-10 via ELISA in macrophage or neutrophil cultures .
- Actin Polymerization Assays : Fluorescently label actin to visualize cytoskeletal changes in immune cells .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of 5-Oxo-7-octenoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., structural motifs correlated with activity) .
- Dose-Response Curves : Replicate experiments across a range of concentrations to confirm potency thresholds .
- Cell Line Validation : Test compounds in primary cells versus immortalized lines to rule out cell-specific effects .
Key Research Findings Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
